

(S)-2-(Piperidin-2-yl)ethanol CAS number and molecular formula

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Compound of Interest

Compound Name: (S)-2-(Piperidin-2-yl)ethanol

Cat. No.: B024133

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Technical Guide: (S)-2-(Piperidin-2-yl)ethanol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(S)-2-(Piperidin-2-yl)ethanol**, a valuable chiral building block in synthetic organic chemistry and drug development. This document details its chemical and physical properties, provides insights into its synthesis, and outlines its applications, particularly as a precursor for pharmacologically active compounds. Experimental methodologies and relevant biological pathways are also discussed to support researchers in its practical application.

Chemical Identity and Properties

(S)-2-(Piperidin-2-yl)ethanol is a chiral piperidine derivative. Its structure features a piperidine ring substituted at the 2-position with a hydroxyethyl group, with the stereochemistry at the chiral center defined as (S).

Chemical Structure: (Image of the 2D structure of **(S)-2-(Piperidin-2-yl)ethanol** would be placed here)

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Reference
CAS Number	103639-57-2	[1]
Molecular Formula	C ₇ H ₁₅ NO	[1]
Molecular Weight	129.20 g/mol	[1]
IUPAC Name	2-[(2S)-piperidin-2-yl]ethanol	[1]
InChI	InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m0/s1	[1]
InChIKey	PTHDBHDZSMGHKF-ZETCQYMHSA-N	[1]
SMILES	C1CCN--INVALID-LINK--CCO	[1]

Table 2: Physical and Chemical Properties (for racemic 2-Piperidineethanol)

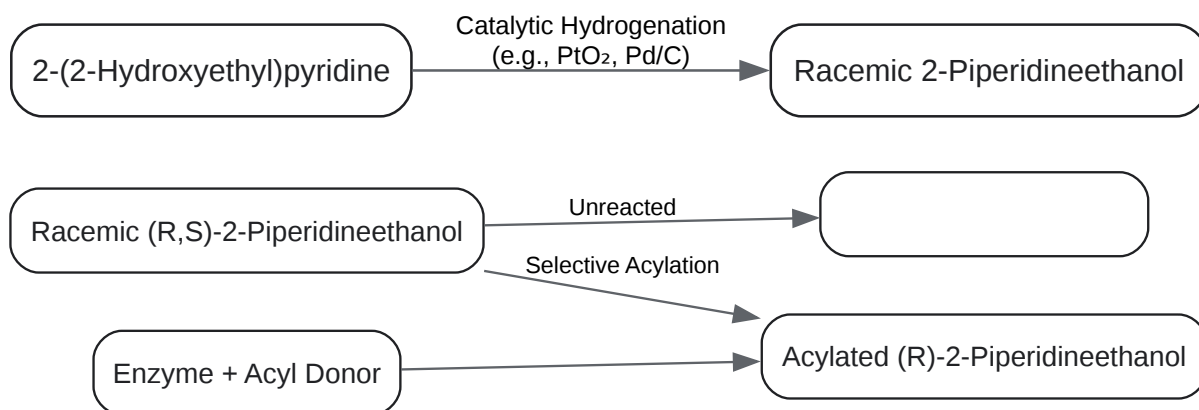
Property	Value	Reference
Physical State	Off-white solid	
Melting Point	38-40 °C	
Boiling Point	234 °C	
Flash Point	112.8 °C (closed cup)	
Solubility	Soluble in water and various organic solvents.	

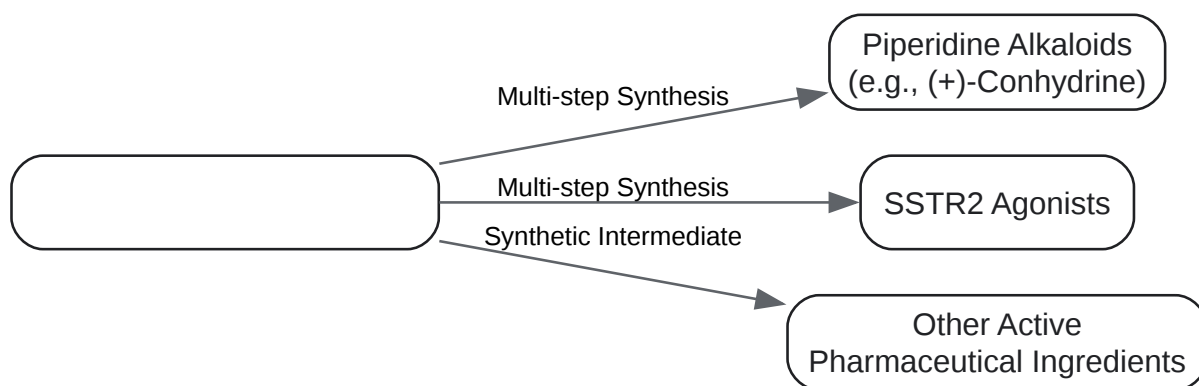
Table 3: Spectroscopic Data (for racemic 2-Piperidineethanol)

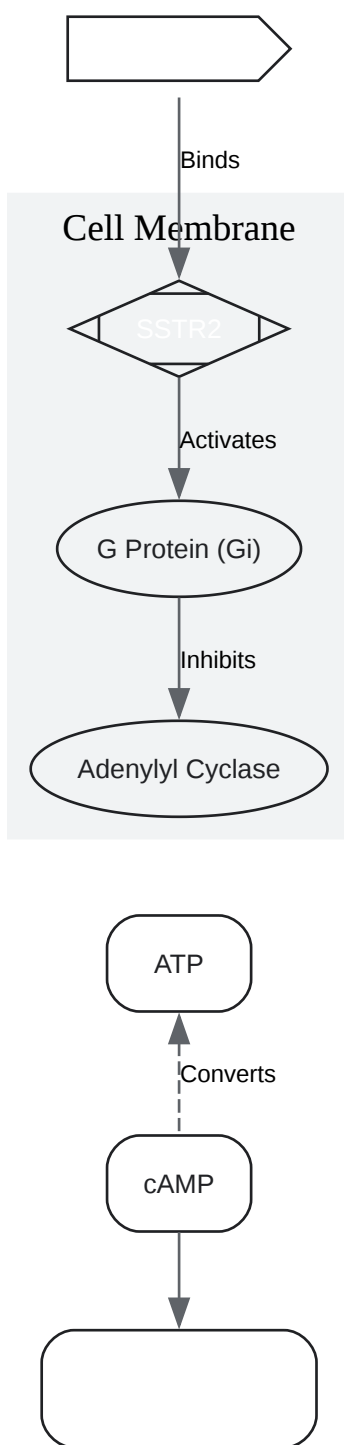
Spectrum Type	Key Peaks/Shifts	Reference
^1H NMR (in CDCl_3)	δ (ppm): 3.77-3.75 (m, 2H, -CH ₂ OH), 3.32 (m, 1H), 3.02 (m, 1H), 2.74 (m, 1H), 2.60 (m, 1H), 1.84-1.19 (m, 6H)	[2]
Mass Spectrum (EI)	m/z: 129 (M^+), 84 (base peak)	[3]
IR Spectrum (Neat)	ν (cm^{-1}): Broad OH stretch, C-H stretches, N-H stretch, C-O stretch	[3]

Synthesis and Manufacturing

The commercial production of 2-piperidineethanol is typically achieved through the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. This process yields the racemic mixture of (R)- and (S)-2-(piperidin-2-yl)ethanol.







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